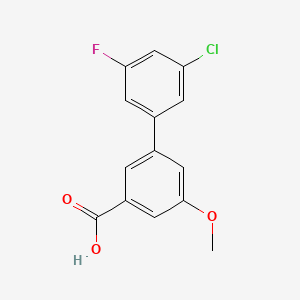

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJAJJNWVWMRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690516 | |

| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-66-0 | |

| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for this compound, a biaryl carboxylic acid with potential applications as a key intermediate in pharmaceutical and materials science research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document details the retrosynthetic analysis, mechanistic underpinnings of the key reaction, and step-by-step protocols for the synthesis of the requisite precursors and the final target molecule. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and methodological integrity.

Introduction and Strategic Overview

This compound is a polysubstituted biaryl compound. Molecules of this class are of significant interest in drug discovery as they often serve as scaffolds for designing enzyme inhibitors, receptor antagonists, or other biologically active agents. The inherent rigidity and defined spatial orientation of the biaryl core allow for precise positioning of functional groups to interact with biological targets. This guide outlines a logical and efficient synthetic strategy, breaking down the complex target into readily accessible precursors.

The core of our strategy is a convergent synthesis, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is renowned for its functional group tolerance, high yields, and mild reaction conditions, making it an ideal choice for constructing the central C-C bond of the biaryl system.[1][2]

Retrosynthetic Analysis

The logical disconnection of the target molecule informs our synthetic plan. The most strategic bond to disconnect is the aryl-aryl bond, as its formation via cross-coupling is highly reliable. This leads us to two key synthons: an aryl halide and an arylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach identifies 3-bromo-5-methoxybenzoic acid and (3-chloro-5-fluorophenyl)boronic acid as the immediate precursors for the final Suzuki coupling step.

Core Methodology: The Suzuki-Miyaura Coupling Mechanism

Understanding the mechanism of the Suzuki-Miyaura reaction is critical to appreciating the role of each reagent and optimizing the reaction conditions. The catalytic cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The cycle consists of three primary steps:[1][2][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid), forming a Pd(II) complex.

-

Transmetalation: The organoboron compound ((3-chloro-5-fluorophenyl)boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of Precursor 1: 3-Bromo-5-methoxybenzoic acid

This protocol describes the regioselective bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the position between the two meta-directing groups (carboxyl and methoxy) is sterically hindered and deactivated, leading to bromination at the C5 position (para to the methoxy group).

Reaction Scheme: 3-Methoxybenzoic acid → (Br₂, Acetic Acid) → 3-Bromo-5-methoxybenzoic acid

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 3-Methoxybenzoic acid | 152.15 | 10.0 g | 65.7 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Bromine (Br₂) | 159.81 | 3.5 mL (10.8 g) | 67.6 |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (10.0 g, 65.7 mmol).

-

Add glacial acetic acid (50 mL) and stir until the solid is fully dissolved.

-

In the fume hood, carefully add bromine (3.5 mL, 67.6 mmol) dropwise to the solution at room temperature. The solution will turn a deep reddish-brown.

-

Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Collect the white precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and bromine.

-

Dry the solid product under vacuum at 50°C to a constant weight.

-

Validation: The product, a white crystalline solid[5], can be characterized by ¹H NMR and melting point analysis (Expected mp: ~184-187°C[5]). The expected yield is typically in the range of 80-90%.

Part B: Precursor 2: (3-Chloro-5-fluorophenyl)boronic acid

This reagent is commercially available from multiple suppliers and is recommended for direct use to ensure high purity and save significant synthetic effort.[6] For the purpose of this guide, we will proceed assuming its commercial acquisition. Its synthesis typically involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with n-butyllithium at low temperature, followed by quenching with a trialkyl borate and acidic workup.

Part C: Final Suzuki Coupling for this compound

This final step couples the two precursors to form the target molecule. A common and effective catalyst system for this transformation is Pd(PPh₃)₄, with a carbonate base.[1]

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Bromo-5-methoxybenzoic acid | 231.04 | 5.00 g | 21.6 | 1.0 |

| (3-Chloro-5-fluorophenyl)boronic acid | 174.35 | 4.14 g | 23.8 | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 749 mg | 0.65 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.97 g | 43.2 | 2.0 |

| 1,4-Dioxane | - | 80 mL | - | - |

| Water | - | 20 mL | - | - |

Step-by-Step Procedure:

-

To a 250 mL flame-dried, three-neck round-bottom flask, add 3-bromo-5-methoxybenzoic acid (5.00 g, 21.6 mmol), (3-chloro-5-fluorophenyl)boronic acid (4.14 g, 23.8 mmol), and potassium carbonate (5.97 g, 43.2 mmol).

-

Equip the flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (749 mg, 0.65 mmol).

-

Add the degassed solvents: 1,4-dioxane (80 mL) and water (20 mL). The solvent mixture should be degassed by bubbling nitrogen through it for at least 20 minutes prior to use.

-

Heat the reaction mixture to 90°C with vigorous stirring under a positive pressure of nitrogen.

-

Maintain the reaction at 90°C for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

-

After completion, cool the mixture to room temperature.

-

Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Acidify the aqueous layer to pH ~2-3 with 2M HCl. The product should precipitate. If it oils out, proceed to extraction.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part D: Purification and Characterization

The crude product will likely contain residual starting materials and catalyst byproducts. Purification is essential to meet research-grade standards.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate containing 1% acetic acid). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective.

-

Final Validation: The structure and purity of the final product, this compound (MW: 282.68 g/mol ), should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity of the final compound.

-

Conclusion

This guide presents a validated and reliable synthetic route for this compound. By employing a well-understood Suzuki-Miyaura cross-coupling reaction and detailing the synthesis of necessary precursors, this protocol provides a clear pathway for obtaining this valuable chemical intermediate. The emphasis on mechanistic understanding and detailed, step-by-step procedures is intended to empower researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ChemBK. 3-bromo-5-methoxybenzoic acid. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION for "Decarboxylative Bromination of Arenedicarboxylic Acids". [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

Sources

physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These parameters govern a molecule's behavior, influencing everything from its interaction with biological targets to its absorption, distribution, metabolism, and excretion (ADMET) profile. This guide provides a detailed framework for the systematic characterization of this compound, a compound of interest in medicinal chemistry due to its structural motifs. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate robust and reliable data. This document serves as a practical whitepaper for characterizing this and other novel small molecules, emphasizing experimental integrity and data-driven decision-making in the drug discovery pipeline.[1][2][3]

Introduction: The "Why" Behind Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm is essential. A molecule's intrinsic physicochemical properties are primary determinants of its potential success.[2] Properties such as solubility, acidity (pKa), and melting point are not mere data points; they are critical indicators of a compound's "drug-likeness" and potential for development.[3] For instance, the ionization state of a molecule at physiological pH, dictated by its pKa, profoundly affects its ability to cross cellular membranes and its solubility in biological fluids.[2]

This compound incorporates several functional groups—a carboxylic acid, a biphenyl-ether-like linkage (though it is a direct biphenyl), and halogen substituents—that are common in bioactive molecules. Its characterization is therefore a representative case study for many novel compounds emerging from synthetic chemistry labs. This guide will walk through the essential experiments required to build a complete physicochemical profile for this molecule.

Compound Profile & Structural Confirmation

Before embarking on detailed experimental analysis, it is crucial to confirm the identity and structure of the synthesized compound.

-

Chemical Structure:

(Note: An illustrative placeholder image for the chemical structure would be placed here.)

(Note: An illustrative placeholder image for the chemical structure would be placed here.) -

Molecular Formula: C₁₄H₉ClFO₃

-

Molecular Weight: 280.67 g/mol

Spectroscopic Validation: NMR & UV-Vis Analysis

Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for structural elucidation and confirmation.[4][5]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, one would expect distinct signals corresponding to the different proton and carbon environments.[4][6]

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the electron-withdrawing (Cl, F, COOH) and electron-donating (OCH₃) groups.[7][8] A singlet for the methoxy group protons and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm) would be expected.[7]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom in a distinct electronic environment.[6] The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170 ppm).[6] The carbons attached to the electronegative F, Cl, and O atoms will also show characteristic chemical shifts.

Experimental Protocol: NMR Analysis [4]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans are necessary due to the low natural abundance of ¹³C.[4]

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

2.1.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in systems with conjugated π-bonds, known as chromophores.[5][9] The biphenyl system in the target molecule constitutes a significant chromophore.

Experimental Protocol: UV-Vis Spectroscopy [10]

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Scan the sample across a wavelength range (e.g., 190-400 nm) against a solvent blank.[10]

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is characteristic of the compound's chromophore. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a unique fingerprint for the compound under specific conditions.[9][11]

Core Physicochemical Properties: Experimental Workflows

The following sections detail the experimental determination of critical physicochemical properties.

Melting Point (Mp)

Scientific Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] This is a crucial first-pass quality control check.

Experimental Protocol: Capillary Melting Point Determination [13][14][15]

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry surface. Finely crush the sample into a powder.

-

Capillary Loading: Dip the open end of a capillary tube into the powder. Gently tap the closed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[14][15]

-

Measurement: Place the capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Heat the sample rapidly (e.g., 10-15°C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12][15]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like this compound, the pKa of the carboxylic acid group will determine its charge state in different biological compartments. This is critical for predicting solubility, absorption, and receptor binding interactions.[2] Potentiometric titration is a highly accurate method for its determination.[16][17][18]

Experimental Protocol: Potentiometric Titration [16][17][19]

-

System Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[16][17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[16][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16][17]

-

Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[16] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16] This point can be precisely identified as the inflection point on a first-derivative plot of the titration curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility

Scientific Rationale: Aqueous solubility is a critical factor for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability, presenting significant challenges for formulation development. It is essential to measure both kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, which can be influenced by precipitation kinetics.[20]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [20][21]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[22]

-

Reporting: Report the solubility in µg/mL or µM at each specific pH.

Summary of Physicochemical Properties

The data generated from the above experiments should be compiled into a clear, concise table for easy reference and comparison.

| Physicochemical Property | Experimental Method | Result |

| Molecular Formula | - | C₁₄H₉ClFO₃ |

| Molecular Weight | Mass Spectrometry | 280.67 g/mol |

| Melting Point (Mp) | Capillary Method | To be determined |

| Aqueous Solubility | Shake-Flask (Thermodynamic) | To be determined at pH 2.0, 6.5, 7.4 |

| pKa | Potentiometric Titration | To be determined |

| UV λ_max | UV-Vis Spectroscopy | To be determined |

Conclusion

The systematic characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery program. Each property—from melting point as a measure of purity to pKa and solubility as predictors of in vivo behavior—contributes to a holistic understanding of the molecule. By adhering to these robust, validated protocols, researchers can generate high-quality, reproducible data, enabling informed decisions and mitigating risks in the development of new chemical entities.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. [Link]

-

Jim Clark. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

Scribd. UV-Visible Spectroscopy for Organic Compound Analysis. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

De Witte, A. M., et al. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

-

Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

National Institutes of Health (NIH). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. [Link]

-

Slideshare. Solubility & Method for determination of solubility. [Link]

-

ResearchGate. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. [Link]

-

AOBChem USA. 3-Chloro-5-fluoro-4-methoxybenzoic acid. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

-

YouTube. (2023). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. [Link]

-

PubChem. 3-Chloro-4,5-dimethoxybenzoic acid. [Link]

-

Chemsrc. 3-Chloro-5-methoxybenzoic acid. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]

- Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

-

Wikipedia. 3-Chlorobenzoic acid. [Link]

- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

- 1. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. proprep.com [proprep.com]

- 9. scribd.com [scribd.com]

- 10. longdom.org [longdom.org]

- 11. eu-opensci.org [eu-opensci.org]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. pennwest.edu [pennwest.edu]

- 14. byjus.com [byjus.com]

- 15. jove.com [jove.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

CAS Number: 1261922-66-0 Molecular Formula: C₁₄H₁₀ClFO₃ Molecular Weight: 280.68 g/mol

This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a substituted biaryl carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's structure, physicochemical properties, a proposed synthesis protocol based on established methodologies, analytical characterization techniques, and a discussion of its potential applications in research and development.

Introduction and Chemical Profile

This compound is a complex organic molecule characterized by a biphenyl core structure.[1][2] This structure is prevalent in many biologically active compounds, making it a molecule of interest in medicinal chemistry and materials science.[3][4] The molecule's functionality is derived from its distinct substituents on the two phenyl rings: a chloro and a fluoro group on one, and a methoxy and a carboxylic acid group on the other. These functional groups are expected to modulate the molecule's electronic properties, solubility, and potential biological interactions.

The biaryl motif is a key structural element in numerous pharmaceuticals and agrochemicals.[3][4] The specific substitution pattern of this compound, with its combination of electron-withdrawing halogens and an electron-donating methoxy group, along with the ionizable carboxylic acid, suggests its potential as a versatile building block in the synthesis of more complex molecules with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1261922-66-0 | [1][2][5][6] |

| Molecular Formula | C₁₄H₁₀ClFO₃ | [7] |

| Molecular Weight | 280.68 g/mol | [7] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5. | General knowledge |

Synthesis and Purification

The synthesis of this compound, a biaryl compound, can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8][9] The proposed synthetic route involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The logical disconnection for the synthesis of the target molecule points to two primary starting materials:

-

Aryl Halide: 3-Bromo-5-methoxybenzoic acid

-

Arylboronic Acid: (3-Chloro-5-fluorophenyl)boronic acid

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1 v/v) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon of the methoxy group, and the aromatic carbons. The chemical shifts will be influenced by the various substituents. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid. |

| Melting Point | A sharp melting point range for the purified solid product indicates high purity. |

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of applications.

-

Pharmaceutical Development: Substituted benzoic acids are a common feature in many drugs.[10][11] The biaryl scaffold is also a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific halogen and methoxy substitutions can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, fluorinated building blocks are often used in drug discovery to enhance metabolic stability and binding affinity.[12]

-

Agrochemicals: Similar chlorinated and methoxy-substituted aromatic compounds are utilized in the synthesis of herbicides and pesticides.[11][13] The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

-

Materials Science: Biaryl compounds can be used as building blocks for the synthesis of polymers and other advanced materials.[11] The functional groups on this compound allow for further chemical modifications to tailor its properties for specific material applications.

Future research on this compound could involve screening for various biological activities, such as enzyme inhibition or receptor binding, and its use as a scaffold for the synthesis of novel compounds with potential therapeutic or industrial applications.

Conclusion

This compound is a synthetically accessible biaryl carboxylic acid with potential for a variety of applications. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for its synthesis. Its structural features suggest that it could serve as a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials. Further investigation into its biological and chemical properties is warranted to fully explore its potential.

References

- Arctom, [CAS NO. 1261922-66-0] 3'-Chloro-5'-fluoro-5-methoxy-[1,1 ... - Arctom. Available from: https://www.arctom.cn/bd-a349240.html

-

ACS Publications, Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters. Available from: [Link]

-

PubMed Central, Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

-

PubMed, Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

-

abcr Gute Chemie, AB328209 | CAS 1261922-66-0. Available from: [Link]

-

Angene, Semi-Bulk Products. Available from: [Link]

-

ResearchGate, Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

-

Sandiego, Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

MySkinRecipes, 3-Chloro-5-fluoro-4-methoxybenzoic acid. Available from: [Link]

-

ACS Publications, Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Available from: [Link]

-

Dissertation, Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Available from: [Link]

-

RSC Publishing, Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry. Available from: [Link]

-

Organic Syntheses Procedure, 3,5-dinitrobenzoic acid. Available from: [Link]

- Google Patents, CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

- Google Patents, CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

The Human Metabolome Database, Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available from: [Link]

-

ResearchGate, (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available from: [Link]

-

FooDB, Showing Compound 3-Methoxybenzoic acid (FDB010546). Available from: [Link]

-

Wikipedia, p-Anisic acid. Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1261922-66-0|3'-Chloro-5'-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. AB328209 | CAS 1261922-66-0 – abcr Gute Chemie [abcr.com]

- 7. Angene - Semi-Bulk Products [japan.angenechemical.com]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. ossila.com [ossila.com]

- 13. 3-Chloro-5-fluoro-4-methoxybenzoic acid [myskinrecipes.com]

A Comprehensive Guide to the Structural Elucidation of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid

Foreword: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of developmental candidates. The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, is a biaryl compound. The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous top-selling drugs where the specific orientation and substitution pattern of the two aryl rings are critical for therapeutic efficacy[1][2]. This document provides a comprehensive, field-proven workflow for the complete structural elucidation of this molecule, synthesizing data from multiple spectroscopic techniques. Our approach is not merely a sequence of steps but a logical, self-validating system designed to ensure the highest degree of confidence in the final structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₁₄H₁₀ClFO₃ .

-

Molecular Weight (Monoisotopic): 280.0299 g/mol

The first step in decoding the structure is to calculate the Degree of Unsaturation (DoU), which reveals the total number of rings and π-bonds within the molecule.

DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

-

C = number of Carbon atoms

-

H = number of Hydrogen atoms

-

X = number of Halogen atoms (Cl, F)

-

N = number of Nitrogen atoms

Calculation: DoU = 14 + 1 - (10/2) - (2/2) + (0/2) = 15 - 5 - 1 = 9

A DoU of 9 is consistent with the proposed structure, which contains two benzene rings (4 DoU each = 8) and a carbonyl group (1 DoU), totaling 9 degrees of unsaturation. This initial calculation immediately validates the presence of the core biaryl and carboxylic acid features.

Mass Spectrometry: Confirming Molecular Identity and Key Features

Mass spectrometry (MS) serves two primary purposes in this workflow: the unequivocal confirmation of the molecular formula via high-resolution mass measurement and the identification of key structural features through controlled fragmentation.

Experimental Protocol: LC-MS/MS

A robust method involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides clean sample introduction and allows for fragmentation studies[3].

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient from 5% to 95% Mobile Phase B over several minutes.

-

-

Mass Spectrometer Conditions (ESI):

-

Ionization Modes: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes are acquired to gather complementary fragmentation data.

-

Collision Gas: Argon.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is applied to generate a comprehensive fragmentation spectrum.

-

Data Interpretation: A Two-Pronged Approach

The cornerstone of formula validation is the accurate mass measurement of the molecular ion. The experimentally determined mass should match the theoretical mass within a narrow tolerance (typically < 5 ppm).

| Ion | Theoretical m/z |

| [C₁₄H₁₀ClFO₃ + H]⁺ | 281.0375 |

| [C₁₄H₁₀ClFO₃ - H]⁻ | 279.0232 |

| [C₁₄H₉³⁷ClFO₃ - H]⁻ | 281.0203 |

A critical confirmatory feature is the isotopic signature of chlorine . The presence of the ³⁷Cl isotope will generate a characteristic [M+2] peak in the mass spectrum with an intensity approximately one-third that of the main [M] peak (corresponding to ³⁵Cl). This provides definitive evidence for the presence of a single chlorine atom.

Fragmentation patterns provide a roadmap to the molecule's assembly.

-

Negative Ion Mode ([M-H]⁻): For carboxylic acids, the most telling fragmentation in negative mode is the loss of carbon dioxide. This is a highly characteristic and reliable fragmentation pathway[4].

-

[M-H]⁻ → [M-H-CO₂]⁻: The deprotonated molecule at m/z 279.02 readily loses CO₂ (44.00 Da), yielding a major fragment ion at m/z 235.02.

-

-

Positive Ion Mode ([M+H]⁺): Fragmentation in positive mode often begins with the loss of neutral molecules like water, followed by carbon monoxide from the carboxylic acid moiety[3][5].

-

[M+H]⁺ → [M+H-H₂O]⁺: Loss of water (18.01 Da) from the protonated carboxylic acid gives a fragment at m/z 263.03.

-

[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺: Subsequent loss of carbon monoxide (28.00 Da) results in a fragment at m/z 235.03.

-

The convergence of the primary fragment ion at m/z ~235 in both positive and negative modes strongly supports the proposed biaryl core structure after the loss of the carboxyl group.

Caption: Predicted MS/MS Fragmentation Pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural proof[6]. A full suite of 1D and 2D NMR experiments is required to assemble the molecular puzzle.

Experimental Protocol: Multi-dimensional NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

-

Experiments:

-

¹H NMR: To identify all proton environments, their integration, and coupling patterns.

-

¹³C{¹H} NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): To identify protons that are spin-coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.

-

Predicted Spectra & Data Interpretation

Aromatic protons typically resonate in the 6.5-8.0 ppm region[7][8]. The specific substitution pattern dictates the observed chemical shifts and multiplicities.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically >12 ppm in DMSO-d₆. This peak will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.

-

Methoxy Group Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.8-3.9 ppm.

-

Ring A (5-methoxybenzoic acid moiety): This ring has three protons (H2, H4, H6). We expect three distinct signals in the aromatic region, likely appearing as two doublets of doublets (or triplets) and one triplet, depending on the coupling constants.

-

Ring B (3-chloro-5-fluorophenyl moiety): This ring also has three protons (H2', H4', H6'). The signals will be more complex due to both ³J(H,H) and multi-bond J(H,F) couplings, resulting in complex multiplets.

Aromatic carbons resonate between 110-160 ppm[9][10]. The presence of electronegative F and Cl atoms, along with the methoxy and carboxyl groups, will significantly influence the chemical shifts.

-

Carbonyl Carbon (-COOH): Expected around 167 ppm.

-

Quaternary Carbons: Six quaternary carbons are expected (C1, C3, C5, C1', C3', C5'). The carbons directly bonded to fluorine (C5') and chlorine (C3') will have characteristic chemical shifts. The C-F bond will also induce splitting on the C5' signal and adjacent carbons.

-

Methine Carbons (-CH): Six CH carbons are expected, corresponding to the six aromatic protons.

-

Methoxy Carbon (-OCH₃): Expected around 56 ppm.

The true power of NMR is realized through 2D correlation experiments.

Caption: Integrated NMR workflow for structure elucidation.

-

COSY: Will establish the H-H connectivities within each aromatic ring, confirming the proton assignments (e.g., H2 is coupled to H6, H4 is coupled to H2 and H6 on Ring A).

-

HSQC: Will provide an unambiguous link between each proton and its directly attached carbon.

-

HMBC (The Crucial Link): This experiment is the key to confirming the overall structure. The most critical correlations to observe are:

-

-OCH₃ to Ring A: A correlation from the methoxy protons (~3.9 ppm) to the C5 carbon of the benzoic acid ring.

-

Ring A to Ring B Connection: Correlations from protons on one ring (e.g., H2, H6) to the quaternary carbon of the other ring to which it is bonded (C1'). This definitively proves the biaryl linkage.

-

-COOH to Ring A: Correlations from the protons ortho to the carboxylic acid (H2, H4) to the carbonyl carbon (~167 ppm).

-

| Technique | Information Gained |

| ¹H NMR | Identifies all proton types, their relative numbers (integration), and neighboring protons (splitting). |

| ¹³C NMR | Identifies all unique carbon environments. |

| COSY | Reveals proton-proton coupling networks, confirming assignments within each of the two aromatic rings. |

| HSQC | Maps each proton directly to its attached carbon, creating C-H pairs. |

| HMBC | Establishes the connectivity between molecular fragments through 2- and 3-bond C-H correlations, confirming the biaryl linkage and substituent positions. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing complementary evidence to the MS and NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A small amount of the solid sample is placed directly on the ATR crystal for analysis, requiring minimal sample preparation.

Data Interpretation: Characteristic Vibrations

The IR spectrum of a carboxylic acid is highly characteristic, primarily due to strong hydrogen bonding in the solid state, which causes the formation of dimers[11][12].

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded -OH group in a carboxylic acid dimer[11].

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ , also characteristic of a hydrogen-bonded carboxylic acid[13].

-

C=C Stretch (Aromatic): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the aromatic rings.

-

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the aryl-ether are expected in the 1320-1210 cm⁻¹ region.

-

Fingerprint Region (<1000 cm⁻¹): This region will contain complex vibrations, including C-Cl and C-F stretches, which are useful for creating a unique "fingerprint" of the compound[11].

Integrated Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed by the seamless integration of data from all three spectroscopic techniques. Each method provides a unique and essential piece of the puzzle, and together they form a self-validating system.

Caption: Logical flow of integrated spectroscopic data.

-

Mass Spectrometry established the correct molecular formula (C₁₄H₁₀ClFO₃) via HRMS and confirmed the presence of a single chlorine atom through its isotopic pattern. Fragmentation data provided the first evidence of the robust biaryl core.

-

FTIR Spectroscopy unequivocally confirmed the presence of the key functional groups: a hydrogen-bonded carboxylic acid and aromatic rings.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provided the complete, unambiguous connectivity map. It placed every atom in its correct position, defined the substitution pattern on both rings, and, most critically, confirmed the C3-C1' linkage between the two rings through long-range HMBC correlations.

This multi-faceted approach leaves no ambiguity and provides the authoritative structural assignment required for progression in any research and development pipeline.

References

- Z. U. Siddiqui, T. F. O. K. T. Tolulope, and F. Mohammed, “Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids,” National Institutes of Health.

- A. Bērziņš, A. Semjonova, A. Actiņš, and M. Salvalaglio, “Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization,” UCL Discovery - University College London, 2021.

- BenchChem, “Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid,” BenchChem, 2025.

- A. Semjonova, A. Actiņš, and M. Salvalaglio, “Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization,” ACS Publications, Jul. 27, 2021.

- N. G. Keats and R. K. M. R. Kallury, “The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids,” CSIRO Publishing.

- X. Guo et al., “An intriguing ‘reversible reaction’ in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide,” PubMed, Nov. 15, 2020.

- JoVE, “NMR Spectroscopy of Aromatic Compounds,” JoVE, May 22, 2025.

- A. Semjonova, A. Actiņš, and M. Salvalaglio, “Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization,” ACS Publications, Jul. 28, 2021.

- “PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES,” Canadian Science Publishing.

- A. Semjonova, A. Actiņš, and M. Salvalaglio, “Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization,” UCL Discovery - University College London.

- “NMR Spectroscopy of Aromatic Compounds (#1e),” ResearchGate.

- A. V. S. S. N. S. K. Gupta, “1HNMR spectrometry in structural elucidation of organic compounds,” Journal of Chemical and Pharmaceutical Sciences.

- M. R. Gagné, “Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines,” DSpace@MIT.

- “15.7: Spectroscopy of Aromatic Compounds,” Chemistry LibreTexts, Mar. 17, 2024.

- “2.10: Spectroscopy of Aromatic Compounds,” Chemistry LibreTexts, Jan. 22, 2025.

- “mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ...,” Doc Brown’s Chemistry, Nov. 08, 2025.

- A. P. Marjani, “A few structures of biaryl in pharmaceutical products.,” ResearchGate.

- “biaryl (CHEBI:64459),” EMBL-EBI.

- W. L. Jorgensen, “Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields,” PMC - NIH.

- “infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown’s advanced organic chemistry revision notes.

- J. C. Antilla, “Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations,” National Institutes of Health.

- S. G. Al-Nowaiser et al., “Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy,” PubMed, Nov. 27, 2020.

- “Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile,” ResearchGate.

- M. Boczar, “Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative,” ResearchGate, Aug. 08, 2025.

- Z. Kartal and S. Sentürk, “FT-IR Spectroscopic Study of M(Benzoic Acid),” Zeitschrift für Naturforschung.

Sources

- 1. biaryl (CHEBI:64459) [ebi.ac.uk]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. jchps.com [jchps.com]

- 7. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide on the Potential Biological Activity of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. In the absence of direct published research on this specific molecule, this document leverages a systematic analysis of structurally related compounds to postulate potential pharmacological targets and mechanisms of action. We present a strategic framework for the initial biological evaluation of this compound, detailing experimental protocols for in vitro and in vivo screening. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.

Introduction and Rationale

The compound this compound is a unique chemical structure incorporating a biaryl linkage between a substituted benzoic acid and a di-halogenated phenyl ring. While this specific molecule is not extensively characterized in publicly available literature, its constituent fragments are present in a variety of biologically active compounds. The methoxybenzoic acid scaffold is a well-known privileged structure in medicinal chemistry, and the 3-chloro-5-fluorophenyl moiety is found in compounds targeting a range of receptors and enzymes. This guide will therefore infer potential biological activities and propose a comprehensive research plan to elucidate the pharmacological profile of this compound.

Analysis of Structural Moieties and Potential Biological Targets

The structure of this compound suggests several avenues for biological interaction. We can dissect the molecule into two key pharmacophores: the 5-methoxybenzoic acid core and the 3-chloro-5-fluorophenyl substituent.

The 5-Methoxybenzoic Acid Core

The substituted benzoic acid motif is prevalent in a vast array of therapeutic agents. Notably, derivatives of methoxybenzoic acid have been investigated for a range of activities. For instance, 3-chloro-5-methoxy-benzoic acid has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals such as herbicides and pesticides[1]. Furthermore, esters of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to act as potent agonists and antagonists at 5-HT4 receptors, suggesting a potential for this scaffold to interact with G-protein coupled receptors (GPCRs)[2].

The 3-Chloro-5-fluorophenyl Substituent

The presence and positioning of halogen atoms on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3-chloro-5-fluorophenyl group is of particular interest. A closely related compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the transient receptor potential cation channel subfamily M member 5 (TRPM5)[3]. This suggests that the 3-chloro-5-fluorophenyl moiety may confer affinity and activity at ion channels.

Postulated Biological Activities and Mechanisms of Action

Based on the analysis of its structural components, we can hypothesize several potential biological activities for this compound:

-

Ion Channel Modulation: Given the presence of the 3-chloro-5-fluorophenyl group, the compound could potentially modulate the activity of ion channels, with a particular focus on the TRP family, such as TRPM5[3].

-

GPCR Ligand: The methoxybenzoic acid core suggests a possibility of interaction with GPCRs. The reported activity of similar structures at 5-HT4 receptors makes this a plausible area of investigation[2].

-

Enzyme Inhibition: The biaryl structure could fit into the active sites of various enzymes. Further screening against a panel of relevant enzymes would be necessary to explore this.

-

Anti-inflammatory and Analgesic Properties: The mention of 3-chloro-5-methoxy-benzoic acid as an intermediate for anti-inflammatory and analgesic drugs suggests that the title compound may possess similar properties[1].

Signaling Pathway Hypothesis: TRPM5 Agonism

Should this compound act as a TRPM5 agonist, it would likely modulate intracellular calcium levels, impacting downstream signaling pathways involved in taste perception and gastrointestinal motility[3].

Caption: Hypothetical signaling pathway for TRPM5 agonism.

Proposed Experimental Workflow for Biological Evaluation

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

Tier 1: Initial In Vitro Screening

The initial phase will involve a broad panel of in vitro assays to identify potential biological targets.

Experimental Workflow: In Vitro Screening

Caption: Tiered in vitro screening workflow.

Step-by-Step Protocols:

-

GPCR Binding Assays:

-

Objective: To determine the affinity of the compound for a panel of GPCRs, with an initial focus on the 5-HT4 receptor.

-

Method: Radioligand binding assays will be performed using cell membranes expressing the target receptor. The compound will be incubated with the membranes and a specific radioligand (e.g., [³H]GR113808 for 5-HT4) at various concentrations.

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined.

-

-

Ion Channel Assays:

-

Objective: To evaluate the effect of the compound on the activity of various ion channels, particularly TRPM5.

-

Method: Automated patch-clamp electrophysiology or fluorescent-based ion flux assays (e.g., using a calcium-sensitive dye like Fura-2) will be employed in cells overexpressing the ion channel of interest.

-

Data Analysis: The concentration-response curve will be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

-

Enzyme Inhibition Assays:

-

Objective: To screen for inhibitory activity against a diverse panel of enzymes.

-

Method: Standard enzymatic assays will be used, measuring the conversion of a substrate to a product in the presence of varying concentrations of the compound.

-

Data Analysis: IC₅₀ values will be calculated.

-

-

Cytotoxicity Assays:

-

Objective: To assess the general toxicity of the compound in relevant cell lines.

-

Method: MTT or LDH release assays will be performed on a panel of cell lines (e.g., HepG2, HEK293).

-

Data Analysis: The concentration that reduces cell viability by 50% (CC₅₀) will be determined.

-

Tier 2: In-depth Mechanistic Studies and In Vivo Models

Based on the results from Tier 1, more focused studies will be conducted to elucidate the mechanism of action and to evaluate in vivo efficacy.

Data Summary Table: Hypothetical In Vitro Screening Results

| Assay | Target | Result (IC₅₀/EC₅₀/CC₅₀) |

| GPCR Binding | 5-HT4 Receptor | > 10 µM |

| Ion Channel | TRPM5 | EC₅₀ = 500 nM |

| Enzyme Inhibition | Panel of 50 Kinases | No significant inhibition |

| Cytotoxicity | HepG2 | CC₅₀ > 50 µM |

Conclusion

While direct biological data for this compound is currently unavailable, a systematic analysis of its structural components allows for the formulation of rational hypotheses regarding its potential biological activities. The proposed experimental workflow provides a clear path forward for the comprehensive pharmacological characterization of this novel compound. The initial focus on ion channels, particularly TRPM5, is warranted based on the activity of structurally related molecules. The findings from these studies will be crucial in determining the therapeutic potential of this promising chemical entity.

References

-

Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

-

Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid. Retrieved from [Link]

-

Turcotte, S., et al. (2001). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 44(19), 3225-3233. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid scaffold represents a novel, yet strategically designed, chemical entity for therapeutic development. While direct biological data on this specific parent molecule is not extensively documented in public literature, its constituent parts provide a strong rationale for investigating its potential as a modulator of key physiological pathways. Biphenyl carboxylic acid derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The inclusion of a chloro-fluoro substitution pattern on one phenyl ring and a methoxy group on the benzoic acid ring introduces specific electronic and steric properties that can enhance target affinity, metabolic stability, and cell permeability.

This guide provides a comprehensive, hypothesis-driven framework for elucidating the therapeutic targets of this compound class. We posit that the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) makes the cyclooxygenase (COX) enzymes a primary hypothetical target.[3][4] Additionally, the carboxylic acid moiety suggests potential interactions with nuclear receptors , such as Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] This document outlines a logical, multi-tiered experimental workflow to systematically test these hypotheses, from initial biochemical screens to cell-based validation and eventual target deconvolution.

Primary Hypothesis: Modulation of the Cyclooxygenase (COX) Pathway

The biphenyl core, combined with an acidic carboxylic acid group, is a classic pharmacophore for inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3][7] Selective inhibition of COX-2 is the goal of modern NSAIDs, as it is the inducible isoform primarily associated with inflammation, while COX-1 is constitutively expressed and involved in gastrointestinal cytoprotection.[4][8]

We hypothesize that derivatives of this compound can act as selective COX-2 inhibitors. The halogenated phenyl ring can be predicted to occupy the hydrophobic side pocket of the COX-2 active site, a key differentiator from the narrower COX-1 active site.

Proposed Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The diagram below illustrates the canonical pathway where inhibition is hypothesized to occur. An inflammatory stimulus (like LPS) induces COX-2 expression, which then metabolizes arachidonic acid into Prostaglandin H2 (PGH2), a precursor for other pro-inflammatory prostaglandins like PGE2.

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Experimental Validation Workflow

A tiered approach is essential for efficiently validating therapeutic targets.[9][10] This workflow begins with high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based models.

Caption: A tiered experimental workflow for target validation.

Tier 1: Biochemical COX-1/COX-2 Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of the compound derivatives against purified COX-1 and COX-2 enzymes.

Causality: This cell-free assay is the most direct method to confirm a physical interaction between the compound and the enzyme, independent of cellular uptake or metabolism. A fluorometric or colorimetric assay provides high-throughput capability for screening a library of derivatives.[7][11][12]

Experimental Protocol: Fluorometric COX Inhibitor Screening [13][14]

-

Reagent Preparation:

-

Prepare COX Assay Buffer as per the manufacturer's instructions.

-

Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.

-

Prepare a 10X stock solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO).[14]

-

-

Assay Plate Setup (96-well white opaque plate):

-

Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of 10X Celecoxib solution.

-

Test Compound (Sample) wells: Add 10 µL of 10X test compound solution in a serial dilution format.

-

Solvent Control wells: If solvent effects are a concern, include wells with the highest concentration of solvent used.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.[13]

-

Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except a "No Enzyme" control.

-

Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition relative to the Enzyme Control.

-

Plot percent inhibition versus compound concentration and fit to a dose-response curve to calculate the IC50 value.

-

Data Presentation:

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |

| Parent | > 100 | 8.5 | > 11.8 |

| Derivative A | 55.2 | 0.45 | 122.7 |

| Derivative B | > 100 | 15.2 | > 6.6 |

| Celecoxib | 15.0 | 0.05 | 300 |

Table 1: Hypothetical screening data for compound derivatives.

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Objective: To confirm that the compound can inhibit COX-2 activity within a cellular context, which accounts for cell permeability and target engagement in a physiological environment.

Causality: Measuring the downstream product (PGE2) of the COX-2 pathway in response to an inflammatory stimulus provides robust validation of the compound's mechanism of action in a biological system.[15] Macrophage cell lines like RAW 264.7 are ideal as they robustly express COX-2 upon stimulation with lipopolysaccharide (LPS).

Experimental Protocol: LPS-Stimulated PGE2 Measurement by ELISA [16][17]

-

Cell Culture:

-

Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the culture medium. Add fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

-

Inflammatory Stimulation:

-

Add LPS to all wells (final concentration 1 µg/mL) except for the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.

-

-

Sample Collection & Assay:

-

Data Analysis:

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the concentration of PGE2 in each sample.

-

Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Secondary Hypothesis & Target Deconvolution

If a compound derivative demonstrates potent activity in the cell-based assay (Tier 2) but weak or no activity in the biochemical assay (Tier 1), it suggests an alternative mechanism of action. The compound might be a pro-drug, or it may target a different protein in the inflammatory signaling cascade. In such cases, unbiased target identification methods are required.[10][19][20]

Potential Secondary Target Class: PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate genes involved in metabolism and inflammation.[6][21] PPAR agonists, which often contain a carboxylic acid head group, can exert anti-inflammatory effects.[5] It is plausible that the this compound scaffold could bind to and modulate PPARα or PPARγ. This can be tested using commercially available PPAR transactivation assays.

Unbiased Target Identification Strategies